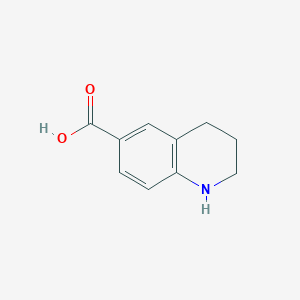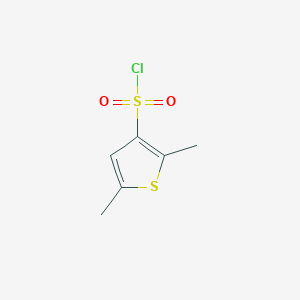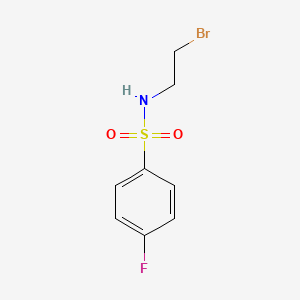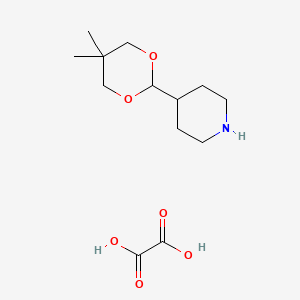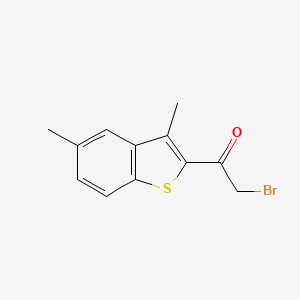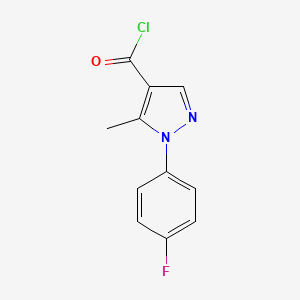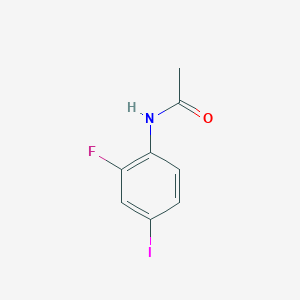
N-(2-氟-4-碘苯基)乙酰胺
描述
The compound N-(2-fluoro-4-iodophenyl)acetamide is a chemical entity that can be presumed to have an acetamide group attached to a phenyl ring which is further substituted with fluorine and iodine atoms at the 2nd and 4th positions respectively. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer the properties and characteristics of N-(2-fluoro-4-iodophenyl)acetamide.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of a substituted aniline with POCl3 in acetate . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting an acetic acid derivative with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. The dihedral angle between the substituent phenyl ring and the acetamide group can vary, as seen in 2,2-Dibromo-N-(4-fluorophenyl)acetamide, which has a dihedral angle of 29.5° . This structural information is crucial for understanding the molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent . The presence of electronegative atoms such as fluorine and iodine in N-(2-fluoro-4-iodophenyl)acetamide would likely affect its reactivity, potentially making it a candidate for use in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be predicted using computational methods and by analogy to similar compounds. For instance, the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was characterized by FT-IR and FT-Raman spectra, and its drug likeness was assessed based on Lipinski's rule . The compound's optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, which could be relevant for the planarity of N-(2-fluoro-4-iodophenyl)acetamide as well. Additionally, the intermolecular interactions and vibrational modes of these compounds can provide insights into their stability and potential biological activity .
科学研究应用
Synthesis and Characterization
- Novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, including variants related to N-(2-fluoro-4-iodophenyl)acetamide, have been synthesized and characterized, indicating the potential for diverse applications in chemical synthesis and materials science (Yang Man-li, 2008).
Medical Imaging
- N-(2-fluoro-4-iodophenyl)acetamide derivatives have been evaluated as radioligands for imaging peripheral benzodiazepine receptors (PBR), important in neurological research (Ming-Rong Zhang et al., 2003); (Ming-Rong Zhang et al., 2005); (Ming-Rong Zhang et al., 2007).
Nonlinear Optical Properties
- The nonlinear optical properties of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, a related compound, have been explored for potential applications in photonic devices, optical switches, and modulators (A. N. Castro et al., 2017).
Drug Development
- Variants of N-(2-fluoro-4-iodophenyl)acetamide have been investigated as anti-epileptic drug candidates, showcasing its potential in pharmaceutical research (Tomoyuki Tanaka et al., 2019).
Herbicide Development
- N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, related to N-(2-fluoro-4-iodophenyl)acetamide, have been synthesized and shown effective as herbicides against various weeds (Daoxin Wu et al., 2011).
Immunomodulation
- Research on N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, structurally related to N-(2-fluoro-4-iodophenyl)acetamide, suggests potential in modulating the immune response to tumors, which could be relevant for cancer treatment strategies (B. S. Wang et al., 1988); (B. S. Wang et al., 2004).
未来方向
The compound “N-(2-fluoro-4-iodophenyl)acetamide” and similar compounds have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction . The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .
属性
IUPAC Name |
N-(2-fluoro-4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWAJGVVZVRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381971 | |
| Record name | N-(2-fluoro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-iodophenyl)acetamide | |
CAS RN |
97760-94-6 | |
| Record name | N-(2-fluoro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

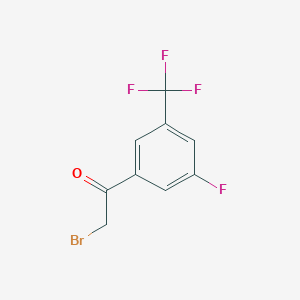
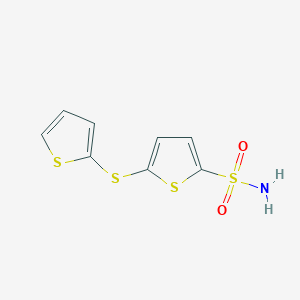

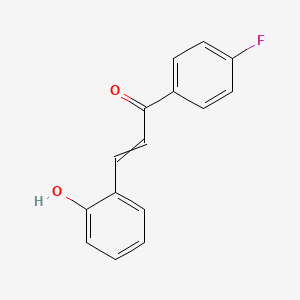
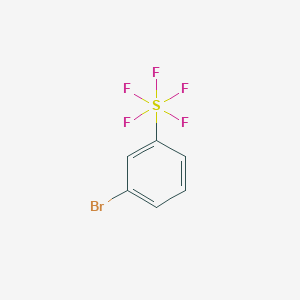
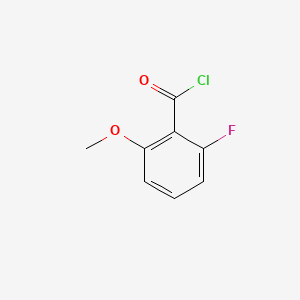
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)

